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molecular formula C10H15NO3 B8327930 [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol

[2-(2-Ethoxyethoxy)-5-pyridyl]-methanol

Cat. No. B8327930
M. Wt: 197.23 g/mol
InChI Key: LFKDLTLGEVOQHO-UHFFFAOYSA-N
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Patent
US05028617

Procedure details

40 ml of a 1M solution of borane in tetrahydrofuran are added dropwise at 0° C. to a solution of 2.11 g (10 mmol) of 6-(2-ethoxyethoxy)-nicotinic acid in 40 ml of abs. tetrahydrofuran. The mixture is stirred at room temperature for 3 hours and then acidified with concentrated hydrochloric acid, while cooling, then stirred for 30 minutes and evaporated to dryness. The residue is partitioned between ethyl acetate and saturated sodium carbonate solution, and the aqueous phase is extracted once more with ethyl acetate. The combined organic phases are washed with saturated NaCl solution, dried over sodium sulphate and evaporated. The residue crystallizes on trituration with pentane.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[CH2:2]([O:4][CH2:5][CH2:6][O:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][N:9]=1)[CH3:3].Cl>O1CCCC1>[CH2:2]([O:4][CH2:5][CH2:6][O:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][OH:13])=[CH:10][N:9]=1)[CH3:3]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)OCCOC1=NC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and saturated sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once more with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue crystallizes on trituration with pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OCCOC1=NC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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